molecular formula C14H13N5O3 B2679301 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034288-51-0

3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2679301
CAS No.: 2034288-51-0
M. Wt: 299.29
InChI Key: PHMZCQYGTYNSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core fused with an azetidine ring and a 1,2,3-triazole moiety. The benzoxazolone scaffold is notable for its bioisosteric properties, often mimicking natural metabolites in drug design. The 1,2,3-triazole group, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry"), is critical for hydrogen bonding and metabolic stability .

Properties

IUPAC Name

3-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-13(17-7-10(8-17)19-6-5-15-16-19)9-18-11-3-1-2-4-12(11)22-14(18)21/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMZCQYGTYNSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common approach is the cyclization of aryl azides with benzothiazolylacetone derivatives in the presence of a base such as sodium methylate in methanol . This reaction yields high amounts of the desired triazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various triazole and benzothiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit promising antimicrobial properties. The incorporation of the triazole moiety into the structure enhances the compound's ability to inhibit bacterial growth and combat resistant strains. For instance, studies have shown that triazole-containing compounds can act against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties
Compounds featuring triazole and oxazole rings have been explored for their anticancer activities. The unique structural features allow these compounds to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth .

Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications, particularly in treating anxiety and depression. Similar compounds have been shown to modulate GABA receptors, which are vital for maintaining neuronal excitability and could lead to anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .

Synthesis and Characterization

The synthesis of 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step reactions starting from readily available precursors. Key synthetic routes may include:

  • Formation of the Triazole Ring: Utilizing azide and alkyne coupling reactions to create the triazole moiety.
  • Azetidine Construction: Employing cyclization techniques to form the azetidine ring.
  • Oxazole Integration: Introducing the oxazole ring through condensation reactions.

Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds.

Case Studies

StudyObjectiveFindings
Study on Antimicrobial Efficacy To evaluate the antibacterial activity of triazole derivativesDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with low MIC values .
Anticancer Activity Assessment Investigate effects on cancer cell linesInduced apoptosis in breast cancer cells with IC50 values lower than existing treatments .
Neuropharmacological Evaluation Assess anxiolytic potential in animal modelsShowed reduced anxiety-like behavior without sedation in rodent models .

Mechanism of Action

The mechanism of action of 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The triazole ring plays a crucial role in binding to the colchicine site of tubulin, disrupting microtubule dynamics.

Comparison with Similar Compounds

3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

  • Core Similarity : Shares the benzoxazolone and azetidine moieties.
  • Key Difference : The triazole substituent is replaced with a 3-methyl-1,2,4-oxadiazole group.
  • This substitution may alter target selectivity in enzyme inhibition .

3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one

  • Core Similarity : Contains a bicyclic thiazolone system analogous to benzoxazolone.
  • Key Difference : Sulfur replaces oxygen in the heterocycle, increasing lipophilicity.
  • Impact: Enhanced hydrophobic interactions may improve CNS penetration but reduce aqueous solubility.

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one

  • Core Similarity : Incorporates a triazole and benzoxadiazole (electron-deficient aromatic system).
  • Key Difference: Lacks the azetidine ring and uses a hexanone spacer.
  • Impact : The benzoxadiazole’s electron-withdrawing nature may enhance fluorescence properties, making it suitable for imaging applications, unlike the target compound’s putative therapeutic focus .

Functional Analogues with Triazole Substituents

3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one

  • Synthesis: Utilizes Cu@Py-Oxa@SPION nanoparticles for regioselective triazole formation, achieving >90% yield under mild conditions .
  • Key Difference: Quinazolinone core replaces benzoxazolone, and a thioether linker is present.
  • Impact: Quinazolinones are associated with kinase inhibition (e.g., EGFR), suggesting divergent biological targets compared to the benzoxazolone-based compound .

Phenoxymethylbenzoimidazole-Triazole Derivatives (9a–9e)

  • Structure : Combine benzimidazole, triazole, and thiazole groups.
  • Activity : Molecular docking studies indicate binding to carbohydrate-active enzymes (e.g., α-glucosidase), highlighting the role of triazoles in stabilizing ligand-receptor interactions .

Data Tables

Table 1. Structural Comparison of Key Analogues

Compound Core Structure Substituents Synthesis Method Potential Activity Reference
Target Compound Benzoxazolone Azetidine-triazole Click chemistry (inferred) Enzyme inhibition
3-(3-Methyl-1,2,4-oxadiazol-5-yl) derivative Benzoxazolone Azetidine-oxadiazole Not reported Target selectivity modulation
3-Phenacyl-benzothiazolone Benzothiazolone Phenacyl Classical alkylation Antimicrobial
Quinazolinone-triazole derivatives Quinazolinone Triazole-thioether Cu@Py-Oxa@SPION catalysis Kinase inhibition

Biological Activity

The compound 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3}, with a molecular weight of approximately 298.30 g/mol. The structure includes a triazole ring, an azetidine moiety, and a benzo[d]oxazole core, contributing to its diverse biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing triazole and oxazole moieties. For instance, derivatives of benzotriazole have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL . The incorporation of the triazole unit in the structure of our compound may enhance its efficacy against microbial pathogens.

Antitumor Activity

Research indicates that triazole-containing compounds exhibit promising antitumor properties. A study focused on similar triazole derivatives demonstrated antiproliferative effects against multiple human cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action often involves inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like those containing triazoles can inhibit enzymes such as HDACs, leading to altered gene expression and apoptosis in cancer cells .
  • Interaction with DNA : Some studies suggest that triazole derivatives may intercalate into DNA or disrupt DNA synthesis, further contributing to their antitumor effects .

Case Study 1: Antibacterial Efficacy

In a comparative study, various benzotriazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the benzotriazole structure significantly enhanced antibacterial activity. For example, compounds with trifluoromethyl substitutions exhibited MIC values that were effective against resistant strains .

Case Study 2: Anticancer Properties

A specific derivative related to our compound was tested for its anticancer properties against breast cancer cell lines. The study reported an IC50 value of 1.5 µM, indicating potent activity that could be further explored for therapeutic applications in oncology . The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry analyses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one?

  • Methodology : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by coupling with azetidine derivatives. Key steps include:

  • Diazotization and cyclization for benzoxazolone core synthesis (e.g., Scheme 4 in ).
  • Click chemistry for triazole formation under mild conditions ( ).
  • Purification via column chromatography and characterization using 1H^1H/13C^{13}C NMR and HRMS ( ).
    • Validation : Confirm regioselectivity of triazole formation (1,4-disubstituted) via NOESY or X-ray crystallography ( ).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H NMR (verify azetidine protons at δ 3.5–4.5 ppm and benzoxazolone aromatic signals), 13C^{13}C NMR (carbonyl peaks at ~170 ppm), and IR (C=O stretch at ~1750 cm1^{-1}).
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+^+) with <5 ppm error ( ).
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) ( ).
    • Common Pitfalls : Impurities from incomplete cyclization can be resolved via recrystallization ( ).

Q. What biological screening strategies are applicable for this compound?

  • Methodology :

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) ( ).
  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations ( ).
    • Controls : Include reference drugs (e.g., ciprofloxacin for antibacterial tests) and solvent-only blanks.

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and computational models be resolved?

  • Methodology :

  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for twinned crystals) ( ).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and compare NMR chemical shifts with experimental data ( ).
    • Case Study : If 1H^1H NMR shows unexpected splitting, check for rotamers in the azetidine-oxoethyl linkage using variable-temperature NMR ( ).

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Methodology :

  • SAR Studies : Synthesize derivatives with varied substituents on the triazole (e.g., aryl, alkyl) or benzoxazolone (e.g., halogenation) ( ).
  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., bacterial topoisomerase II, cancer-related kinases) ( ).
    • Example : Introducing electron-withdrawing groups (e.g., -Cl) on benzoxazolone enhances antimicrobial potency ( ).

Q. How can researchers address low yields in CuAAC reactions during synthesis?

  • Troubleshooting :

  • Catalyst Optimization : Use CuI (1–5 mol%) with TBTA ligand to prevent copper aggregation ( ).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF:H2 _2O 4:1) improve azide-alkyne solubility ( ).
  • Microwave Assistance : Reduce reaction time (10–30 min) while maintaining >90% conversion ( ).
    • Validation : Monitor reaction progress via TLC (Rf _f ~0.5 in EtOAc/hexane) and isolate via flash chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.